molecular formula C18H16Cl3N3O4S B11981570 4-[({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid

4-[({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid

Cat. No.: B11981570
M. Wt: 476.8 g/mol
InChI Key: AQSRCLZLGCDJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid is a complex organic compound with a molecular formula of C18H16Cl3N3O4S. This compound is known for its unique chemical structure, which includes a trichloromethyl group, a phenoxyacetyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with phenoxyacetic acid to form an intermediate, which is then reacted with benzoic acid derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

4-[({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid is utilized in several scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve complex interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-[({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C18H16Cl3N3O4S

Molecular Weight

476.8 g/mol

IUPAC Name

4-[[2,2,2-trichloro-1-[(2-phenoxyacetyl)amino]ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H16Cl3N3O4S/c19-18(20,21)16(23-14(25)10-28-13-4-2-1-3-5-13)24-17(29)22-12-8-6-11(7-9-12)15(26)27/h1-9,16H,10H2,(H,23,25)(H,26,27)(H2,22,24,29)

InChI Key

AQSRCLZLGCDJCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.